MAO-B Inhibition vs Selegiline
The compound inhibits recombinant human MAO-B with an IC₅₀ of 1.70 nM and 3.80 nM in independent assays [1]. This potency is approximately 3- to 30-fold greater than the clinically used MAO-B inhibitor selegiline (IC₅₀ = 6.8–51 nM, depending on assay conditions) [2].
| Evidence Dimension | MAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.70 nM and 3.80 nM |
| Comparator Or Baseline | Selegiline: 6.8 nM (Abcam), 19.58 ± 0.83 nM (Nature), 51 nM (MedChemExpress) |
| Quantified Difference | Target compound is 3- to 30-fold more potent than selegiline in vitro |
| Conditions | Recombinant human MAO-B; kynuramine substrate; fluorescence detection |
Why This Matters
For researchers developing next-generation MAO-B inhibitors or studying imidazoquinoline scaffold pharmacology, this compound offers a potent, structurally distinct chemical starting point with up to 30-fold greater intrinsic potency than the reference clinical inhibitor.
- [1] BindingDB. BDBM50378564 (CHEMBL145781): 3-methyl-1H-imidazo[4,5-f]quinolin-2-one. Affinity Data: IC50 1.70 nM and 3.80 nM for human MAO-B. View Source
- [2] Nature Scientific Reports. Table 2: IC50 values for the inhibitory effects of the test drugs on human MAO-B. Selegiline IC50 = 19.58 ± 0.83 nM. View Source
